2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- is a heterocyclic organic compound that features a benzoxazine core with a thiazole ring and an amino group
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antimicrobial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions .
Biochemical Pathways
The compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase disrupts the normal function of this enzyme, potentially leading to the inhibition of bacterial cell wall synthesis . This can result in the death of the bacterial cells, thereby exhibiting its antibacterial potential .
Result of Action
The compound has shown significant antibacterial potential towards both gram-positive and gram-negative bacteria . For instance, it has demonstrated inhibitory potential against Staphylococcus aureus and Escherichia coli . It also showed antifungal potential against Candida glabrata and Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- typically involves the following steps:
Formation of the Benzoxazine Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine core, potentially yielding alcohol derivatives.
Substitution: The amino group allows for various substitution reactions, including acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- has shown promise in antimicrobial studies. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory properties are of interest. Research is ongoing to explore its potential in treating inflammatory diseases and conditions.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the thiazole and amino groups, making it less versatile in terms of reactivity and applications.
6-(2-Amino-4-thiazolyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one:
Uniqueness
The presence of both the thiazole ring and the amino group in 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- makes it unique. This combination enhances its reactivity and broadens its range of applications, particularly in medicinal chemistry where multifunctional compounds are highly sought after.
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-15-9-4-7(8-6-18-12(13)14-8)2-3-10(9)17-5-11(15)16/h2-4,6H,5H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIZLTYZQLTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150775 |
Source
|
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114566-60-8 |
Source
|
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114566608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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